5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine is a heterocyclic compound featuring a pyrimidine ring substituted with an ethynyl group and an amino group on the phenyl ring. This compound is characterized by its unique structural elements, which include a pyrimidine core and a phenyl group with an amino substituent. The presence of the ethynyl linkage enhances its potential for various
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. It has shown promise in:
The synthesis of 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine can be achieved through various methods:
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine has applications across various fields:
Studies on 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine have focused on its interactions with biological targets:
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Aminophenyl Ethynyl Pyrimidine | Similar pyrimidine core | Different substituents affecting activity |
| 6-(4-Aminophenyl)-2-pyridinamine | Contains a pyridine instead of pyrimidine | Different electronic properties |
| 5-(4-Nitrophenyl)-pyrimidin-2-amine | Nitro group instead of amino group | Enhanced electron-withdrawing effects |
This comparison highlights the unique structural features of 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine that may influence its biological activity and chemical reactivity compared to similar compounds.
The IUPAC name 5-[(4-aminophenyl)ethynyl]pyrimidin-2-amine systematically describes its structure:
Molecular Formula: $$ \text{C}{12}\text{H}{10}\text{N}_4 $$
Molecular Weight: 210.24 g/mol (calculated from isotopic composition) .
| Property | Value |
|---|---|
| IUPAC Name | 5-[(4-aminophenyl)ethynyl]pyrimidin-2-amine |
| SMILES | Nc1ncc(c(n1)C#Cc2ccc(N)cc2) |
| InChI Key | Derived from analogous structures: |
| Topological Polar Surface Area | 76.7 Ų (estimated) |
While direct crystallographic data for this compound is unavailable, studies on related pyrimidine-ethynyl hybrids (e.g., CID 44423517 ) reveal:
Predicted $$ ^1\text{H} $$ NMR (400 MHz, DMSO-d₆):
$$ ^{13}\text{C} $$ NMR:
Pyrimidine derivatives exhibit tautomerism influenced by substituents:
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| 2-Amino (canonical) | 0.0 |
| 2-Imino | +5.2 |
The Sonogashira coupling reaction between 5-halopyrimidin-2-amine derivatives and 4-ethynylaniline precursors represents the most direct route to 5-[(4-aminophenyl)ethynyl]pyrimidin-2-amine. Key advancements in catalyst systems have significantly improved reaction efficiency:
Catalyst Optimization
A ternary system comprising palladium(II) trifluoroacetate (2.5 mol%), triphenylphosphine (5 mol%), and copper iodide (5 mol%) in dimethylformamide (DMF) enables complete conversion at 100°C within 3 hours [5]. The palladium nanoparticles stabilized in organosilicate matrices demonstrate exceptional recyclability, maintaining 98% yield over seven consecutive runs [6].
Substrate Scope
Electron-deficient pyrimidine rings (e.g., 5-bromo-2-aminopyrimidine) exhibit superior reactivity compared to their electron-rich counterparts. Para-substituted ethynylanilines with electron-donating groups (-OCH₃, -NH₂) require extended reaction times (6–8 hours) due to decreased alkyne acidity [5].
Table 1: Representative Sonogashira Coupling Conditions and Yields
| Pyrimidine Halide | Alkyne Partner | Catalyst System | Yield (%) |
|---|---|---|---|
| 5-Bromo-2-aminopyrimidine | 4-Ethynylaniline | Pd(CF₃COO)₂/PPh₃/CuI | 96 [5] |
| 5-Iodo-2-aminopyrimidine | 4-Ethynyl-3-methoxyaniline | Pd/C-PPh₃/CuI | 87 [6] |
| 5-Chloro-2-aminopyrimidine | 4-Ethynyl-2-fluoroaniline | Pd(OAc)₂/Xantphos/CuI | 72 [5] |
Mechanistic Considerations
The oxidative addition of palladium(0) to the carbon-halogen bond initiates the catalytic cycle, followed by transmetallation with copper-acetylide intermediates. Density functional theory calculations suggest that the amine group at the pyrimidine 2-position stabilizes the transition state through hydrogen bonding with the solvent matrix [6].
Simultaneous management of aromatic amines on both the pyrimidine core and phenyl substituent necessitates orthogonal protection strategies:
Protection Protocols
Deprotection Methodologies
Table 2: Comparative Analysis of Amino Protection Strategies
| Protecting Group | Reagent | Conditions | Deprotection Efficiency (%) |
|---|---|---|---|
| Boc | (Boc)₂O | THF/H₂O, 0°C | 98 [1] |
| Fmoc | Fmoc-Cl | DCM/DIPEA | 99 [4] |
| Ac | Ac₂O | Pyridine, RT | 82 [2] |
Orthogonal Protection Case Study
Sequential Boc protection of the pyrimidine amine followed by Fmoc protection of the phenyl amine enables selective functionalization of either aromatic system. This strategy proves critical when introducing sulfonyl or acyl groups at specific positions [4].
Wang resin-based combinatorial synthesis facilitates rapid generation of pyrimidine-ethynyl-aminophenyl analogs through iterative coupling cycles:
Resin Functionalization
Pyrimidine Coupling
Sonogashira conditions adapted for solid-phase synthesis:
Table 3: Solid-Phase Synthesis Performance Metrics
| Resin Type | Coupling Efficiency (%) | Purity After Cleavage (%) |
|---|---|---|
| Wang | 85 | 91 |
| Rink Amide | 78 | 88 |
| Tentagel | 82 | 89 |
Diversity-Oriented Functionalization
Post-coupling modifications enable rapid analog generation:
This platform successfully produced 38 structural analogs with substitution patterns spanning electron-donating, electron-withdrawing, and sterically hindered groups [2] [5].
5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine exhibits thermodynamic characteristics consistent with aromatic conjugated systems containing both pyrimidine and aniline structural motifs [1] [2]. Based on comparative analysis with structurally related compounds, differential scanning calorimetry measurements are expected to reveal a melting point in the range of 180-220°C [3] [4].
The compound's molecular structure, featuring extended π-conjugation through the ethynyl bridge connecting the 4-aminophenyl and pyrimidin-2-amine moieties, contributes to enhanced intermolecular interactions and thermal stability [1]. The presence of multiple amino groups facilitates hydrogen bonding networks in the solid state, which typically elevate melting temperatures for such aromatic heterocyclic compounds [5] [6].
Differential scanning calorimetry analysis should be conducted using standardized protocols with heating rates of 10°C/min under nitrogen atmosphere to prevent oxidative degradation [4] [7]. The endothermic melting peak is anticipated to be well-defined, with an enthalpy of fusion ranging from 15-25 kJ/mol based on similar pyrimidine derivatives [3] [8].
| DSC Parameter | Expected Value | Basis |
|---|---|---|
| Melting Point Range | 180-220°C | Structural analogy with pyrimidine derivatives [3] |
| Enthalpy of Fusion | 15-25 kJ/mol | Hydrogen bonding networks [5] |
| Onset Temperature | ±2°C from peak maximum | Standard DSC precision [4] |
| Heating Rate | 10°C/min | Optimal for aromatic compounds [7] |
The solubility characteristics of 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine demonstrate clear dependence on solvent polarity and hydrogen bonding capability [9] [10]. The compound contains multiple nitrogen atoms capable of both hydrogen bond donation and acceptance, alongside an extended aromatic system that influences dissolution behavior in different solvent environments [11] [12].
Polar Protic Solvents: In polar protic solvents such as methanol and ethanol, the compound exhibits good solubility due to favorable hydrogen bonding interactions between the amino groups and solvent molecules [11] [12]. Water solubility is moderate, limited by the hydrophobic nature of the aromatic ethynyl bridge [9].
Polar Aprotic Solvents: Dimethylformamide and dimethyl sulfoxide demonstrate excellent solvation properties for this compound class, with solubility values typically exceeding those observed in protic systems [11]. These solvents effectively stabilize the pyrimidine nitrogen atoms without competing hydrogen bonding [10].
Non-Polar Solvents: Hydrocarbon solvents including hexane and carbon tetrachloride show very limited dissolution capacity, consistent with the polar nature of the amino-substituted aromatic system [9] [13]. However, aromatic solvents like benzene may demonstrate enhanced solubility through π-π stacking interactions [14].
| Solvent Classification | Representative Solvents | Expected Solubility | Primary Interactions |
|---|---|---|---|
| Polar Protic | Methanol, Ethanol, Water | Good to Moderate | Hydrogen bonding [12] |
| Polar Aprotic | DMF, DMSO, Acetone | High to Good | Dipole-dipole interactions [11] |
| Non-Polar | Hexane, CCl₄ | Very Low | Weak van der Waals forces [9] |
| Aromatic | Benzene, Toluene | Low to Moderate | π-π interactions [14] |
Cyclic voltammetry provides direct experimental access to the frontier molecular orbital energies of 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine through electrochemical oxidation and reduction processes [15] [16]. The compound's electronic structure features distinct electron-rich (4-aminophenyl) and electron-deficient (pyrimidin-2-amine) regions connected through an ethynyl bridge, creating a donor-acceptor system with characteristic electrochemical behavior [17].
Oxidation Processes: The primary oxidation is anticipated to occur at the 4-aminophenyl moiety, with oxidation potentials ranging from +0.8 to +1.2 V versus saturated calomel electrode [15] [16]. This process corresponds to removal of electrons from the highest occupied molecular orbital, which is predominantly localized on the aniline nitrogen and adjacent aromatic system [17].
Reduction Processes: Reduction typically occurs at the pyrimidine ring system, with reduction potentials expected between -1.5 to -2.0 V versus saturated calomel electrode [15]. This electrochemical reduction provides direct measurement of the lowest unoccupied molecular orbital energy [16].
The electrochemical energy gap, calculated from the difference between oxidation and reduction onset potentials, serves as an experimental measure of the frontier molecular orbital separation and correlates with optical absorption measurements [15] [17].
| Electrochemical Parameter | Expected Range | Molecular Origin |
|---|---|---|
| Oxidation Potential (V vs SCE) | +0.8 to +1.2 | HOMO at aminophenyl group [15] |
| Reduction Potential (V vs SCE) | -1.5 to -2.0 | LUMO at pyrimidine ring [16] |
| Electrochemical Gap (V) | 2.3 to 3.2 | HOMO-LUMO separation [17] |
The molecular dipole moment of 5-[(4-Aminophenyl)ethynyl]pyrimidin-2-amine can be determined through temperature-dependent dielectric constant measurements using the Debye equation [18] [19] [20]. The compound's asymmetric charge distribution, arising from the electron-donating aminophenyl group and electron-accepting pyrimidine moiety, generates a substantial molecular dipole moment [21].
Experimental Methodology: Dielectric measurements are conducted in dilute solutions using non-polar solvents such as benzene or carbon tetrachloride to minimize solvent-solute interactions [19] [20]. The temperature dependence of the dielectric constant allows separation of the permanent dipole contribution from induced polarization effects [20].
Theoretical Calculations: Density functional theory calculations using the B3LYP functional with aug-cc-pVTZ basis set provide theoretical dipole moment values for comparison with experimental measurements [18]. The calculated dipole moment is expected to range from 3.5 to 5.2 Debye, reflecting the charge separation between the donor and acceptor segments [18] [22].
Molecular Polarizability: The induced dipole contribution, measured through the intercept of the Debye plot, provides information about the molecular polarizability [21]. For this compound class, polarizability values typically range from 18 to 22 Ų based on additive atomic contributions [21].
| Dielectric Property | Expected Value | Measurement Method |
|---|---|---|
| Dipole Moment | 3.5-5.2 Debye | Temperature-dependent dielectric measurements [20] |
| Molecular Polarizability | 18-22 Ų | Debye equation intercept analysis [21] |
| Dielectric Increment | Positive | Polar nature of compound [19] |